
Diisohexyl phthalate
Vue d'ensemble
Description
Diisohexyl phthalate is a class of dialkyl phthalate esters and a plasticizer . It is a colorless liquid with a weak fragrance . It is an ester of phthalic acid with isohexyl alcohol . It is used as a volatile organic solvent in industries such as paints, inks, adhesives, and plastic products .
Synthesis Analysis
This compound is produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The total n-hexane/acetone extractable phthalate plasticizer content is calculated by weight with GC-MS detection to identify and quantify individual phthalates .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C20H30O4 .Chemical Reactions Analysis
Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .Physical and Chemical Properties Analysis
The physical-chemical properties of phthalate esters control their partitioning and fate in the environment . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) .Applications De Recherche Scientifique
Presence in Environmental and Biological Matrices : Phthalates, including Diisohexyl phthalate, are extensively used as plasticizers and found in various environmental and biological matrices. A study by Kubwabo et al. (2013) developed a method for determining 17 phthalate esters in house dust, highlighting the widespread use and presence of these compounds in everyday environments (Kubwabo et al., 2013).
Biomonitoring of Phthalate Exposures : Wang et al. (2019) reviewed biomonitoring studies of phthalates, including their occurrence in urine, serum, breast milk, and semen. This study underscores the global human exposure to phthalates and the associated health risks, especially regarding endocrine disruption and reproductive effects (Wang, Zhu, & Kannan, 2019).
Exposure Assessment in Epidemiology Studies : Johns et al. (2015) discussed exposure assessment issues in epidemiological studies of phthalates. They focused on the importance of measuring urinary metabolite concentrations in environmental epidemiology studies, considering the strengths and limitations of this approach (Johns, Cooper, Galizia, & Meeker, 2015).
Sources of Exposure : Wormuth et al. (2006) presented a scenario-based approach to identify the major sources of phthalates exposure in Europeans. Their findings indicated that the use of consumer products and different indoor sources are primary exposure sources for certain phthalates (Wormuth, Scheringer, Vollenweider, & Hungerbühler, 2006).
Environmental Risk in Wastewaters and Landfills : Kotowska et al. (2020) investigated the occurrence, removal, and environmental risk of phthalates in wastewaters, landfill leachates, and groundwater in Poland. They found high environmental risks associated with certain phthalates in post-treatment wastewater and groundwater under municipal solid waste landfills (Kotowska, Kapelewska, & Sawczuk, 2020).
Human Health Impact : Hauser and Calafat (2005) reviewed the uses, metabolism, and health effects of phthalates, including their role as plasticizers in various consumer products and the associated health risks (Hauser & Calafat, 2005).
Mécanisme D'action
Target of Action
Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to act as an endocrine disruptor , affecting the body’s hormonal system. The primary targets of DIHP are the endocrine glands that produce hormones, which regulate metabolism, growth, development, tissue function, reproduction, sleep, and mood .
Mode of Action
DIHP interacts with its targets, the endocrine glands, by mimicking or interfering with the body’s natural hormones . This interaction can lead to changes in the normal functioning of the hormonal system, potentially causing adverse health effects .
Biochemical Pathways
Phthalates, including DIHP, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that phthalates are rapidly and extensively metabolized in the body . The major metabolites of DIHP include mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) .
Result of Action
The molecular and cellular effects of DIHP’s action are primarily related to its endocrine-disrupting properties . It can interfere with the normal functioning of the hormonal system, potentially leading to reproductive health issues and physical development disorders .
Action Environment
The action, efficacy, and stability of DIHP can be influenced by various environmental factors. For instance, the presence of certain microorganisms can enhance the biodegradation of DIHP . Furthermore, the physical and chemical properties of the environment, such as temperature and pH, can also affect the stability and action of DIHP .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Diisohexyl phthalate interacts with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system, affecting reproductive health and physical development
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms of this compound are still being researched.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Propriétés
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




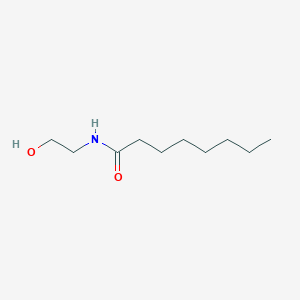
![[4-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B3429003.png)

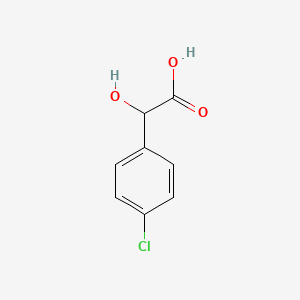
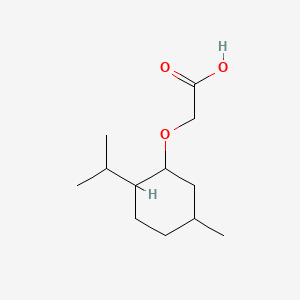

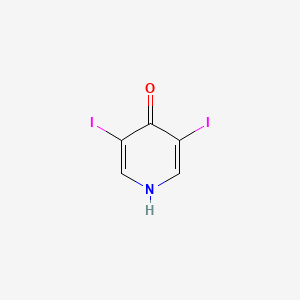
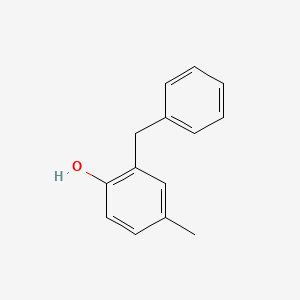
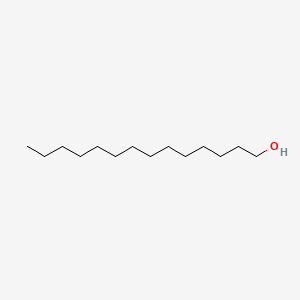

![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)
